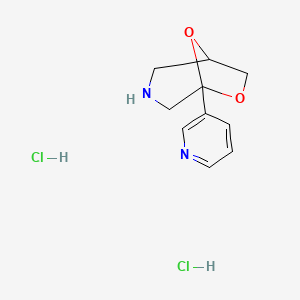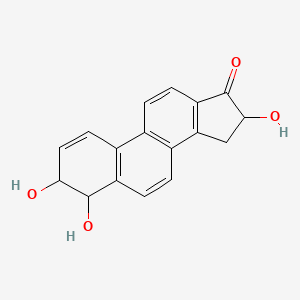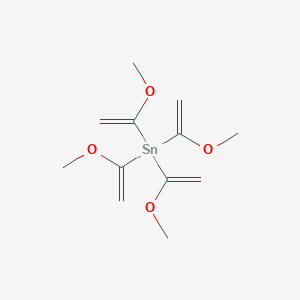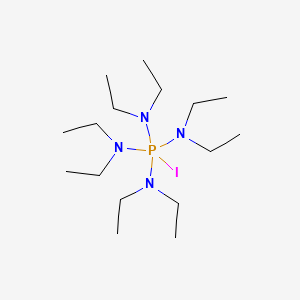
N,N,N',N',N'',N'',N''',N'''-Octaethyl-1-iodo-lambda~5~-phosphanetetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine is a complex organophosphorus compound It is characterized by the presence of multiple ethyl groups and an iodine atom attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine typically involves the reaction of phosphorus trichloride with ethylamine in the presence of a base The reaction proceeds through a series of substitution reactions, where the chlorine atoms are replaced by ethyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-chloro-lambda~5~-phosphanetetramine
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-bromo-lambda~5~-phosphanetetramine
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine
Uniqueness
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can influence the compound’s electronic structure and steric effects, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
80920-64-5 |
|---|---|
Formule moléculaire |
C16H40IN4P |
Poids moléculaire |
446.39 g/mol |
Nom IUPAC |
N-ethyl-N-[tris(diethylamino)-iodo-λ5-phosphanyl]ethanamine |
InChI |
InChI=1S/C16H40IN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3 |
Clé InChI |
LPJDVMOSQAIISP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)
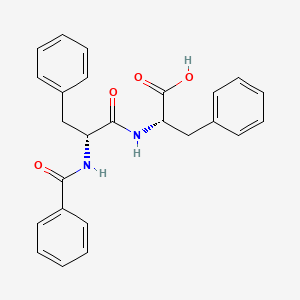
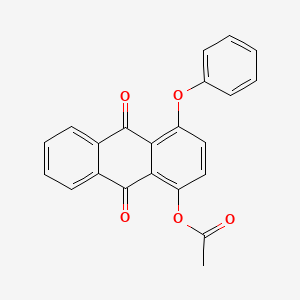
![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
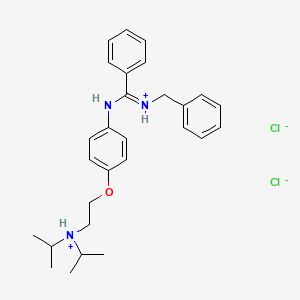
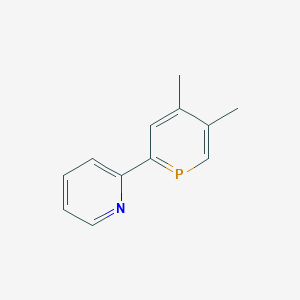
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
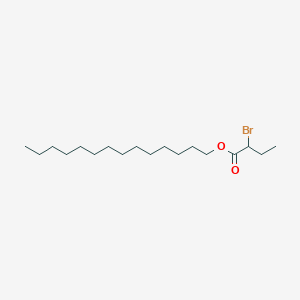
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)
